![molecular formula C26H25N5O3 B2401125 6-(4-Ethylphenyl)-4-methyl-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione CAS No. 886896-68-0](/img/structure/B2401125.png)
6-(4-Ethylphenyl)-4-methyl-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . Imidazole has become an important synthon in the development of new drugs .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .Molecular Structure Analysis
Imidazole is a planar 5-membered ring, that exists in two equivalent tautomeric forms because hydrogen can be bound to one or another nitrogen atom . Imidazole is a highly polar compound, as evidenced by its electric dipole moment of 3.67 D .Chemical Reactions Analysis
Imidazole and its derivatives are important compounds from the heterocyclic class with a wide range of bioactivity . These imidazole compounds containing two nitrogen atoms in the five-membered aromatic ring are structures with high pharmaceutical activity .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Scientific Research Applications
- ADB-BUTINACA is a synthetic cannabinoid receptor agonist that has gained popularity. It was first discovered in Sweden in 2019 and subsequently reported in 13 Swedish forensic toxicology cases. Its prevalence increased rapidly, with 60.4% detection in SCRA-laced papers seized in Scottish prisons between January and July 2021 .
- Although not widely explored, some imidazole-based compounds exhibit antibacterial properties. Further research is needed, but it’s worth investigating whether ADB-BUTINACA possesses any antibacterial activity .
- ADB-BUTINACA is classified as a designer drug due to its psychoactive effects. It has been identified in illegal products, emphasizing the need for vigilance in monitoring new substances .
Synthetic Cannabinoid Receptor Agonist (SCRA) Research
Antibacterial Activity
Designer Drug Identification
Mechanism of Action
Future Directions
Due to the broad range of chemical and biological properties of imidazole, it has become a promising structure in drug discovery . There is a great importance of heterocyclic ring-containing drugs . Therefore, there is a need for the development of a new drug that overcomes the antimicrobial resistance (AMR) problems .
properties
IUPAC Name |
6-(4-ethylphenyl)-4-methyl-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O3/c1-5-18-11-13-20(14-12-18)31-21(19-9-7-6-8-10-19)15-29-22-23(27-25(29)31)28(4)26(34)30(24(22)33)16(2)17(3)32/h6-16H,5H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMCXVXSMTQMFMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C(C)C(=O)C)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Ethylphenyl)-4-methyl-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione |
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